N-Hydroxybenzamide

Beschreibung

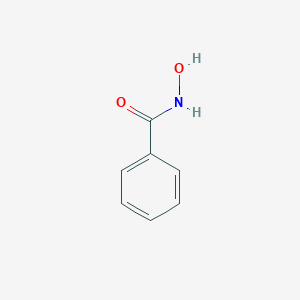

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEUYMSGMPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32685-16-8 (mono-potassium salt) | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025421 | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhombic crystals or light beige solid. (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Explodes (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

495-18-1 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 266 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

N-Hydroxybenzamide: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the fundamental properties, biological activities, and experimental protocols associated with N-Hydroxybenzamide. This document summarizes key quantitative data in structured tables, offers detailed methodologies for essential experiments, and visualizes complex biological pathways and workflows.

Core Properties of this compound

This compound, also known as benzohydroxamic acid, is a key structural motif in medicinal chemistry. Its fundamental properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Rhombic crystals or light beige solid | [1] |

| Melting Point | 126-130 °C | |

| Boiling Point | Explodes upon heating | [1] |

| Solubility | Soluble in alcohol and 1 M NaOH (50 mg/mL). Slightly soluble in ether. Insoluble in benzene. Slightly soluble in water. |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR | Predicted spectrum available. | |

| ¹³C NMR | Predicted spectrum available. | [3] |

| Infrared (IR) | Gas-phase spectrum available. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a benzoic acid derivative with hydroxylamine (B1172632). A detailed two-step protocol is outlined below.

Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate [5]

-

Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol (B129727) and add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate. Further purification can be done by column chromatography.

Step 2: Synthesis of N,3-dihydroxybenzamide [5]

-

Hydroxylamine Solution Preparation: Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide (B78521) or sodium methoxide. A precipitate of KCl or NaCl will form.

-

Reaction: Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl 3-hydroxybenzoate (1 equivalent) from Step 1.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight, monitoring by TLC.

-

Work-up: Upon completion, neutralize the mixture with a dilute acidic solution (e.g., HCl) and remove the solvent under reduced pressure.

-

Purification: The crude N,3-dihydroxybenzamide can be purified by recrystallization or column chromatography.

General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized for their significant biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A primary therapeutic application of this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression.[6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[6]

This compound derivatives act as potent HDAC inhibitors by chelating the catalytic zinc ion within the HDAC active site through their hydroxamic acid moiety, which blocks the enzyme's activity.[6] This inhibition leads to an open chromatin state and the re-expression of critical genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.[6]

Signaling pathway of HDAC inhibition by this compound.

Experimental Protocol: In Vitro HDAC Inhibition Assay[7]

This fluorometric assay determines the in vitro inhibitory activity of compounds on HDAC enzymes.

-

Reagent Preparation:

-

Prepare serial dilutions of the this compound derivative in assay buffer.

-

Prepare a solution of the recombinant human HDAC enzyme in assay buffer.

-

Prepare the fluorogenic HDAC substrate and developer solution.

-

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound (or vehicle control), and the diluted HDAC enzyme.

-

Incubation: Incubate the plate for approximately 10 minutes at room temperature.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells and incubate at 37°C for about 60 minutes.

-

Stop Reaction: Stop the reaction by adding the developer solution.

-

Fluorescence Measurement: After a further incubation of about 15 minutes, measure the fluorescence intensity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Workflow for a typical in vitro HDAC inhibition assay.

Antimicrobial Activity

This compound derivatives have also demonstrated potential as antimicrobial agents. Their activity can be assessed using standard microbiological assays.

Experimental Protocol: Broth Microdilution MIC Assay[7]

This method determines the minimum inhibitory concentration (MIC) of a compound.

-

Preparation:

-

Prepare a stock solution of the this compound derivative.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading MIC: The MIC is the lowest concentration of the compound with no visible microbial growth.

Reactivity and Safety

This compound is classified as an amide. Amides can react with azo and diazo compounds to generate toxic gases. Flammable gases may be formed by their reaction with strong reducing agents. It is slightly soluble in water. For spills, it is recommended to dampen the solid material with water before transferring to a suitable container.

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the referenced literature is recommended.

References

The Core Mechanism of N-Hydroxybenzamide: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

N-Hydroxybenzamide and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent activity as histone deacetylase (HDAC) inhibitors. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize its activity.

Primary Mechanism of Action: Histone Deacetylase Inhibition

The principal mechanism of action for this compound and its analogues is the inhibition of histone deacetylases (HDACs).[1][2][3][4][5] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression.[3] In numerous cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3]

This compound-based compounds function as HDAC inhibitors by targeting the enzyme's active site. The key to their inhibitory activity lies in the hydroxamic acid moiety (-CONHOH), which acts as a chelating agent for the zinc ion (Zn²⁺) essential for the catalytic activity of HDACs.[4][5][6] This interaction blocks the enzymatic function, preventing the deacetylation of histones. The benzamide (B126) scaffold and its various substitutions contribute to the binding affinity and selectivity for different HDAC isoforms.[1][3][6]

The inhibition of HDACs by this compound derivatives leads to a state of histone hyperacetylation. This modification results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors. Consequently, this leads to the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells.[3][7]

Secondary and Emerging Mechanisms of Action

While HDAC inhibition is the most well-documented mechanism, research suggests that this compound derivatives may exert their biological effects through other pathways:

-

Anti-inflammatory Activity : Some derivatives have been shown to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3] Inhibition of the NF-κB cascade can lead to a reduction in the production of pro-inflammatory cytokines.[3]

-

Antimicrobial Activity : The ability of the hydroxamic acid or catechol moieties to interact with metalloenzymes or biological ions is a potential mechanism for their antimicrobial properties.[3] Certain derivatives have been investigated as quorum sensing inhibitors, which can disrupt bacterial communication and virulence.[8]

-

Phospholipase C (PLC) Inhibition : Some this compound derivatives have been developed as inhibitors of phospholipase C (PLC), an enzyme involved in signal transduction pathways that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[9]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activity of various this compound derivatives against HDAC enzymes and their cytotoxic effects on different cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Thiophene substituted HPPB derivative (5j) | HDAC | 0.3 | [7] |

| Benzo[d][1][6]dioxole HPPB derivative (5t) | HDAC | 0.4 | [7] |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | HDAC | 4.0 | [7] |

| 6-amino-2-naphthylcarbonyl this compound | HDAC | Not specified, but showed promising growth inhibition | [2] |

Table 2: In Vitro Antiproliferative Activity

| Compound/Derivative | Cell Line | Effect | Reference |

| Thiophene substituted HPPB derivative (5j) | HCT116 (human colon carcinoma) | Good antiproliferative activity | [7] |

| Thiophene substituted HPPB derivative (5j) | A549 (non-small cell lung cancer) | Good antiproliferative activity | [7] |

| Benzo[d][1][6]dioxole HPPB derivative (5t) | HCT116 (human colon carcinoma) | Good antiproliferative activity | [7] |

| Benzo[d][1][6]dioxole HPPB derivative (5t) | A549 (non-small cell lung cancer) | Good antiproliferative activity | [7] |

| 6-amino-2-naphthylcarbonyl this compound | P388 cell-inoculated mice | Maximal 185% of survival rate (%T/C) in vivo | [2] |

| N-hydroxycinnamamide derivatives (7d and 7p) | THP-1 (monocytic leukemia) | Inhibited cell proliferation, induced apoptosis | [5] |

Experimental Protocols

HDAC Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes.[3][10]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer solution

-

Test compound (this compound derivative)

-

96-well microtiter plate

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the HDAC enzyme and the assay buffer to each well.

-

Add the diluted test compound to the respective wells.

-

Incubate the plate to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C.

-

Stop the reaction by adding the developer solution, which also cleaves the deacetylated substrate to release the fluorophore.

-

Measure the fluorescence intensity using a microplate reader.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance of the wells using a microplate reader.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[3]

Animals:

-

Male Wistar rats or Swiss albino mice

Procedure:

-

Divide animals into control, standard (known anti-inflammatory drug), and test groups (receiving different doses of the this compound derivative).

-

Measure the initial paw volume of each animal.

-

Administer the test compound, standard drug, or vehicle.

-

After a specific period, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals after the carrageenan injection.

-

Calculate the increase in paw volume (edema) for each animal at each time point.

Conclusion

This compound and its derivatives are a versatile class of compounds with a well-established primary mechanism of action as HDAC inhibitors. Their ability to chelate the active site zinc ion of HDACs leads to downstream effects that are highly relevant for cancer therapy. Furthermore, emerging research into their anti-inflammatory and antimicrobial activities suggests a broader therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers dedicated to the exploration and optimization of this important chemical scaffold for drug discovery and development.

References

- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase C - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Hydroxybenzamide, a crucial moiety in medicinal chemistry. The document details the precursors, reaction mechanisms, and experimental protocols for the synthesis of this compound, with a focus on providing actionable data for laboratory applications.

Core Synthesis Pathways

This compound can be synthesized through several routes, primarily diverging from common precursors such as benzoic acid, benzoyl chloride, and methyl benzoate (B1203000). The choice of pathway often depends on the desired yield, purity, and the availability of starting materials and reagents.

From Benzoic Acid

Direct conversion of benzoic acid to this compound requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by hydroxylamine (B1172632). This is commonly achieved using coupling agents.

From Benzoyl Chloride

The high reactivity of benzoyl chloride allows for a more direct reaction with hydroxylamine. This method is often favored for its straightforward nature and generally good yields.

From Methyl Benzoate

Esterification of benzoic acid to methyl benzoate followed by reaction with hydroxylamine is another common strategy. This two-step process can offer advantages in purification and handling of intermediates.

Comparative Analysis of Synthesis Routes

The selection of a synthesis pathway can be guided by a comparison of key reaction parameters. The following table summarizes quantitative data for the different approaches to synthesizing this compound.

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Benzoic Acid | EDC, HOAt, Hydroxylamine HCl, DIPEA | Dichloromethane (DCM) | 0 to Room Temp | 12.5 | 88 |

| Benzoyl Chloride | Hydroxylamine HCl, Sodium Carbonate | Diethyl ether, Water | 0 | 1 | 91.3 |

| Methyl Benzoate | Hydroxylamine HCl, Sodium Hydrogencarbonate | Ethyl acetate (B1210297), Water | 20 | 0.08 | 99 |

Experimental Protocols

Detailed methodologies for the key synthesis pathways are provided below.

Protocol 1: Synthesis from Benzoic Acid via Carbodiimide Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to activate the carboxylic acid.[1]

Materials:

-

3-hydroxybenzoic acid (or benzoic acid)

-

Hydroxylamine hydrochloride

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).

-

In a separate flask, neutralize hydroxylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM.

-

Add the hydroxylamine solution dropwise to the activated benzoic acid solution at 0°C.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis from Benzoyl Chloride

This is a direct and efficient method for the preparation of this compound.

Materials:

-

Benzoyl chloride

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Diethyl ether

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride in water and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve benzoyl chloride in diethyl ether.

-

Slowly add the benzoyl chloride solution to the hydroxylamine solution at 0°C with vigorous stirring.

-

Simultaneously, add a solution of sodium carbonate portion-wise to maintain a slightly alkaline pH.

-

Continue stirring at 0°C for 1 hour.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 3: Synthesis from Methyl Benzoate

This two-step method involves the initial formation of an ester followed by reaction with hydroxylamine.

Step 1: Esterification of Benzoic Acid

-

Dissolve benzoic acid (1.0 eq) in methanol (B129727).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to obtain methyl benzoate.

Step 2: Reaction with Hydroxylamine

-

Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a base like sodium methoxide.

-

Add the methanolic hydroxylamine solution to methyl benzoate (1.0 eq).

-

Stir the mixture at room temperature for several hours to overnight.

-

Neutralize the mixture with a dilute acid and remove the solvent.

-

Purify the crude this compound by recrystallization or column chromatography.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic methods.

-

1H NMR: Predicted spectra in D2O show characteristic peaks for the aromatic protons and the exchangeable protons of the hydroxyl and amide groups.

-

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, O-H, C=O (amide), and aromatic C-H and C=C bonds.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (137.14 g/mol ).[1]

References

Spectroscopic Profile of N-Hydroxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Hydroxybenzamide (also known as Benzohydroxamic acid), a compound of significant interest in medicinal chemistry and materials science. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₇NO₂.[1][2][3] Its structure consists of a benzamide (B126) core with a hydroxyl group attached to the nitrogen atom of the amide group.[4] This hydroxamic acid functional group is a key feature, contributing to its biological activities and chemical properties.

Molecular Formula: C₇H₇NO₂[1][2][3] Molecular Weight: 137.14 g/mol [1] CAS Registry Number: 495-18-1[1][2][3] Synonyms: Benzohydroxamic acid, Benzhydroxamic acid[1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and objective comparison of its characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch | 3114 - 3123 (broad)[5] |

| N-H Stretch | 3200[5] |

| C=O Stretch (Amide I) | 1600 - 1614[5] |

Note: The IR spectrum is typically acquired using a KBr wafer or as a gas-phase measurement.[1][2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent |

| Aromatic Protons (C₆H₅) | 7.24 - 8.32 | CDCl₃[5] |

| N-OH Proton | 9.045 - 9.229 | CDCl₃[5] |

Note: Chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent |

| Carbonyl Carbon (C=O) | 164.46 - 169.02 | Not Specified[5] |

| Aromatic Carbons | ~127 - 132 | Methanol[5] |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M]⁺ | 137[6] |

| [M+H]⁺ | 138.05496 |

| [M+Na]⁺ | 160.03690 |

| [M-H]⁻ | 136.04040 |

| Major Fragment | 105 |

Note: The mass spectrum is typically obtained using electron ionization (EI).[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Wafer Technique):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment.

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[7]

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[7]

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the internal standard.[7]

Mass Spectrometry (MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Calibrate the instrument using a known standard.

Spectrum Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed information, researchers are encouraged to consult the referenced literature and spectral databases.

References

N-Hydroxybenzamide and its Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxybenzamide and its derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas. The core this compound scaffold, characterized by a hydroxyl group attached to a benzamide (B126) nitrogen, is a key pharmacophore that imparts a range of biological activities. This technical guide provides an in-depth overview of the medicinal chemistry of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The guide details quantitative structure-activity relationship (SAR) data, comprehensive experimental protocols, and visual representations of key signaling pathways and experimental workflows.

The primary mechanism of action for many this compound derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins.[2][3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1] this compound derivatives, through their hydroxamic acid moiety, chelate the zinc ion in the active site of HDACs, leading to their inhibition.[1] This restores the acetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4]

Beyond their role as HDAC inhibitors, this compound derivatives have shown promise as antimicrobial agents, with some demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[5][6] Their anti-inflammatory properties are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[7][8][9] Furthermore, emerging research is exploring their potential as neuroprotective agents for the treatment of neurodegenerative diseases.[10][11][12]

This guide aims to serve as a comprehensive resource for researchers in the field, providing the necessary data and methodologies to advance the discovery and development of novel this compound-based therapeutics.

Data Presentation

Anticancer Activity

The anticancer activity of this compound derivatives is primarily attributed to their inhibition of HDAC enzymes. The following tables summarize the in vitro inhibitory activity (IC50) of various derivatives against different HDAC isoforms and their cytotoxic effects on a range of cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of this compound Derivatives

| Compound ID | Linker | Cap Group | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | Reference(s) |

| MS-275 (Entinostat) | Phenyl | Pyridin-3-ylmethoxycarbonylamino | 4800 | - | - | - | - | [1] |

| Compound 7j | Methylene | 2-methyl-5-fluorophenyl | 650 | 1700 | 1110 | - | 1340 | [7] |

| Compound 11r | Cinnamoyl | Benzamide | 11.8 | 498.1 | 3.9 | 308.2 | 2000.8 | [13] |

| Compound 19a | 4-(aminomethyl)phenyl | Pyrrole | - | - | - | <50 | - | [14] |

| Compound 22a | 4-(aminomethyl)phenyl | Pyrrole | - | - | - | <50 | - | [14] |

| QQ-437 | Benzoyl | 2-hydroxybenzoyl | - | - | - | - | - | [15] |

Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Compound 7j | MCF-7 | Breast | 0.83 | [7] |

| Compound 7j | T47D | Breast | 1.4 | [7] |

| Compound 11r | HL-60 | Leukemia | 0.04 | [13] |

| Compound 11r | A549 | Lung | 0.23 | [13] |

| Compound 11r | HCT116 | Colon | 0.08 | [13] |

| Compound 20b | A549 | Lung | 0.012 | [16] |

| Compound 20b | HeLa | Cervical | 0.015 | [16] |

| Compound 20b | K562 | Leukemia | 0.027 | [16] |

| HPPB Derivative 5j | HCT116 | Colon | 0.3 | [15] |

| HPPB Derivative 5t | A549 | Lung | 0.4 | [15] |

Antimicrobial Activity

This compound derivatives have demonstrated promising antimicrobial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents.

Table 3: Antimicrobial Activity (MIC) of this compound Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |

| Compound 5a | Bacillus subtilis | 6.25 | [6] |

| Compound 5a | Escherichia coli | 3.12 | [6] |

| Compound 6b | Escherichia coli | 3.12 | [6] |

| Compound 6c | Bacillus subtilis | 6.25 | [6] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Staphylococcus aureus | 2.5-5.0 | [5] |

| N-pyrazinylhydroxybenzamide 1 | Mycobacterium tuberculosis H37Rv | 12.5 | [17] |

| N-pyrazinylhydroxybenzamide 5Ac | Staphylococcus aureus | 62.5 (µM) | [17] |

| 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 2000 | [18] |

| 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 2000 | [18] |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often associated with their ability to inhibit the NF-κB pathway and related inflammatory mediators.

Table 4: Anti-inflammatory Activity of Benzamide Derivatives

| Compound ID | Assay | Target/Cell Line | IC50 | Reference(s) |

| Metoclopramide (MCA) | NF-κB inhibition | HeLa cells | 100-200 µM | [8] |

| Compound 51 | NO release inhibition | RAW264.7 cells | 3.1 µM | [19] |

| Compound 51 | NF-κB activity inhibition | RAW264.7 cells | 172.2 nM | [19] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Proteinase inhibition | - | 0.04-0.07 mg/mL | [5] |

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the coupling of a carboxylic acid with hydroxylamine (B1172632).

Materials:

-

Substituted benzoic acid

-

Thionyl chloride or a suitable coupling agent (e.g., HATU, DCC)

-

Hydroxylamine hydrochloride

-

Base (e.g., triethylamine (B128534), pyridine, or sodium hydroxide)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride Formation): To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent such as DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Method B (Coupling Agent): To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

-

Amide Bond Formation:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in water or a suitable solvent and neutralizing it with a base such as sodium hydroxide (B78521) or triethylamine.

-

Add the hydroxylamine solution dropwise to the solution of the activated carboxylic acid (from step 1) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound derivative.

-

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease like trypsin)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (or DMSO for the control), and the diluted HDAC enzyme.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355-360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (dissolved in DMSO)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blotting to elucidate the mechanism of action of this compound derivatives.[20][21][22]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in the expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives and typical experimental workflows in their drug discovery process.

HDAC Inhibition and Apoptosis Induction

Inhibition of the NF-κB Inflammatory Pathway

Experimental Workflow for Drug Discovery

Conclusion

This compound and its derivatives continue to be a rich source of inspiration for medicinal chemists. Their ability to target a diverse range of biological processes, from epigenetic regulation to microbial pathways, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research in this area, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular mechanisms. It is anticipated that the information presented herein will serve as a valuable resource for the scientific community, facilitating the rational design and development of the next generation of this compound-based drugs. Future research will likely focus on improving the isoform selectivity of HDAC inhibitors, elucidating the mechanisms of action for their antimicrobial and neuroprotective effects, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Pharmacophore: An In-depth Technical Guide to the Early Discoveries and History of N-Hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxybenzamide, also known as benzohydroxamic acid, is an organic compound that has journeyed from a 19th-century chemical curiosity to a cornerstone pharmacophore in modern drug discovery. Its unique structural motif, featuring a hydroxamic acid functional group, imparts a remarkable ability to chelate metal ions. This property has been the driving force behind its diverse applications, from early uses in analytical chemistry to its contemporary role in the development of targeted therapeutics, most notably as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the early discoveries, foundational synthetic methodologies, and the historical evolution of our understanding of this compound.

Early History and Discovery

The first synthesis of a hydroxamic acid is credited to the German chemist Wilhelm Lossen in 1869. His subsequent work, published in 1872, laid the groundwork for the synthesis of this compound. For many decades following its discovery, scientific interest in this compound and related hydroxamic acids was primarily centered on their coordination chemistry. The ability of the hydroxamic acid moiety to form stable, often colored, complexes with various metal ions, particularly iron(III), made it a valuable reagent in analytical chemistry for the colorimetric determination of these ions.

A significant leap in understanding the biological relevance of hydroxamic acids came with the discovery of their natural occurrence as siderophores.[1] These small, high-affinity iron-chelating compounds are secreted by microorganisms to sequester iron from their environment, highlighting the functional significance of the hydroxamic acid group in biological systems. This discovery was a pivotal moment that spurred further investigation into the physiological effects of these compounds, eventually leading to the exploration of their therapeutic potential.

Foundational Synthesis of this compound

The earliest and most fundamental methods for synthesizing this compound involve the reaction of a benzoic acid derivative, such as an ester or acid chloride, with hydroxylamine (B1172632). A well-documented and reliable method, based on the early principles of its discovery, is the preparation from ethyl benzoate (B1203000) and hydroxylamine, which proceeds via the formation of a potassium salt of benzohydroxamic acid.

Experimental Protocol: Synthesis from Ethyl Benzoate and Hydroxylamine

This protocol is adapted from the well-established procedure detailed in Organic Syntheses.

Part A: Potassium Benzohydroxamate

-

Preparation of Hydroxylamine Solution: In a suitable flask, dissolve 46.7 g (0.67 mole) of hydroxylamine hydrochloride in 240 cc of methanol.

-

Preparation of Potassium Hydroxide (B78521) Solution: In a separate flask, dissolve 56.1 g (1 mole) of potassium hydroxide in 140 cc of methanol. The solutions should be prepared at the boiling point of the solvent and then cooled to 30–40°C.

-

Reaction Mixture Formation: Add the potassium hydroxide solution to the hydroxylamine solution with shaking. An ice bath can be used to control any excessive rise in temperature.

-

Precipitation of Potassium Chloride: Allow the mixture to stand in an ice bath for five minutes to ensure the complete precipitation of potassium chloride.

-

Addition of Ethyl Benzoate: Add 50 g (0.33 mole) of ethyl benzoate to the mixture with thorough shaking.

-

Filtration and Crystallization: Immediately filter the mixture with suction and wash the residue with a small amount of methanol. The filtrate is then allowed to stand at room temperature. Crystals of potassium benzohydroxamate will form over a period of twenty minutes to three hours.

-

Isolation of Product: After forty-eight hours, filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry.

Part B: this compound (Benzohydroxamic Acid)

-

Acidification: Prepare a mixture of 35 g (0.2 mole) of the potassium benzohydroxamate salt in 160 cc of 1.25 N acetic acid.

-

Dissolution: Stir and heat the mixture until a clear solution is obtained.

-

Crystallization: Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the this compound.

-

Isolation and Purification: Filter the white crystals and dry them. The crude product can be purified by recrystallization from hot ethyl acetate.

Data Presentation: Synthesis and Characterization

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Ethyl Benzoate | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

| Reagents | Hydroxylamine Hydrochloride, Potassium Hydroxide, Acetic Acid | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

| Yield (Potassium Salt) | 57-60% | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

| Yield (this compound) | 91-95% (from potassium salt) | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

| Physical Properties | ||

| Melting Point | 120–128°C (crude), 128-129°C (recrystallized) | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

| Appearance | White crystals | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

| Chemical Properties | ||

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Neutralization Equivalent | 137.5–138 (Calculated: 137.1) | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Synthesis of this compound from Ethyl Benzoate.

Historical Evolution of Hydroxamic Acid Applications

Caption: From Chelation to Enzyme Inhibition.

The Transition to Biological and Therapeutic Significance

The initial focus on the metal-chelating properties of this compound laid the crucial groundwork for understanding its biological activities. The recognition that essential biological processes, such as those mediated by metalloenzymes, could be targeted by metal-chelating agents marked a paradigm shift.

One of the earliest explorations of hydroxamic acids as enzyme inhibitors was their application against urease, a nickel-containing enzyme. The ability of the hydroxamic acid group to chelate the nickel ions in the active site of urease led to potent inhibition of the enzyme.

In the latter half of the 20th century, a significant development was the investigation of hydroxamic acids as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling and implicated in diseases such as arthritis and cancer. The hydroxamic acid moiety proved to be an effective zinc-binding group, leading to the development of numerous MMP inhibitors.

The most profound impact of this compound and its derivatives on drug development came with the discovery of their ability to inhibit histone deacetylases (HDACs). HDACs are zinc-dependent enzymes that play a critical role in the epigenetic regulation of gene expression. The finding that the hydroxamic acid group could effectively chelate the zinc ion in the active site of HDACs, leading to the re-expression of tumor suppressor genes, has revolutionized aspects of cancer therapy. This has led to the development of several FDA-approved drugs for the treatment of various cancers, solidifying the legacy of this compound as a molecule of immense therapeutic importance.

Conclusion

From its synthesis in the 19th century as a novel chemical entity to its current status as a privileged scaffold in medicinal chemistry, the history of this compound is a testament to the enduring value of fundamental chemical research. Its journey from a simple metal chelator to a sophisticated modulator of epigenetic pathways underscores the often-unforeseen applications of chemical discoveries. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep understanding of a molecule's core chemical properties can unlock a world of therapeutic possibilities.

References

A Comprehensive Technical Guide to the Solubility of N-Hydroxybenzamide in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-Hydroxybenzamide (also known as Benzhydroxamic acid) in various common laboratory solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, formulation development, and analytical method design. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining thermodynamic solubility, and visualizes the experimental workflow.

Solubility Profile of this compound

This compound is a white to off-white crystalline solid. Its solubility is influenced by the presence of both a polar hydroxamic acid functional group and a nonpolar phenyl group, allowing for varying degrees of dissolution in a range of solvents. The principle of "like dissolves like" is a key determinant of its solubility behavior.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various laboratory solvents. It is important to note that solubility is temperature-dependent.

| Solvent | Temperature (°C) | Solubility |

| Water | 6 | 22 g/L |

| Water | 23.7 | 5 - 10 mg/mL |

| 1 M Sodium Hydroxide (NaOH) | Not Specified | 50 mg/mL |

| Ethanol | Not Specified | 50 mg/mL |

Qualitative Solubility Data

| Solvent | Solubility Assessment | Rationale |

| Alcohols (general) | Soluble | The polar hydroxyl group of alcohols can form hydrogen bonds with the hydroxamic acid moiety of this compound.[1] |

| Ether (general) | Slightly Soluble | As a less polar solvent compared to alcohols, ether has a limited capacity to solvate the polar functional groups of this compound.[1] |

| Benzene (B151609) | Insoluble | Being a nonpolar solvent, benzene is unable to effectively solvate the polar this compound molecule.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a polar aprotic solvent, DMSO is generally effective at dissolving compounds with polar functional groups like this compound. |

| Dichloromethane (DCM) | Likely Sparingly Soluble | While a versatile solvent, its polarity is moderate, which may limit the solubility of this compound. |

| Ethyl Acetate | Likely Soluble | This polar aprotic solvent offers a balance of polarity that can often effectively dissolve moderately polar compounds. |

| Acetone (B3395972) | Likely Soluble | As a polar aprotic solvent, acetone is expected to be a suitable solvent for this compound. |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent at a controlled temperature.[2][3]

I. Objective

To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

II. Materials and Equipment

-

This compound (solid)

-

Selected solvent(s) of interest

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Spatula

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

III. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains visible throughout the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solid in the solvent has reached a maximum and is constant.[2][3]

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vial at a high speed.

-

Carefully draw the supernatant using a syringe and then pass it through a syringe filter to remove any remaining solid particles.[4]

-

-

-

Quantification of Dissolved this compound:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.[5][6]

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.[7]

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent based on the concentration of the diluted sample and the dilution factor.

-

The solubility is typically reported in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. This compound [chembk.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. enamine.net [enamine.net]

- 5. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide on the Chemical Stability and Degradation of N-Hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and degradation pathways of N-Hydroxybenzamide. The information presented herein is intended to assist researchers and drug development professionals in designing and executing stability studies, identifying potential degradation products, and developing stable formulations.

Introduction to this compound and its Stability Profile

This compound, also known as benzohydroxamic acid, is a chemical compound with a variety of applications, including as a reagent in analytical chemistry and as a precursor in the synthesis of more complex molecules.[1][2] The stability of this compound is a critical factor in its handling, storage, and application, particularly in the pharmaceutical sciences where it may be a component of a drug substance or a related impurity.[3] The molecule's hydroxamic acid moiety renders it susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4] Understanding these degradation pathways is essential for the development of robust analytical methods and stable pharmaceutical formulations.